molecular formula C13H10N2 B1664678 6-Aminophenanthridine CAS No. 832-68-8

6-Aminophenanthridine

Cat. No. B1664678
CAS RN: 832-68-8
M. Wt: 194.23 g/mol
InChI Key: FVCXJXKLDUJOFA-UHFFFAOYSA-N
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Description

6-Aminophenanthridine (6AP) is a compound with a molecular weight of 194.23 . It is also known as 6-Amino-phenanthridine . It selectively inhibits the protein folding activity of the ribosome (PFAR) . It interacts with the ribosome domain V rRNA and the protein substrate . 6AP is an antiprion compound that promotes mammalian prion clearance .


Molecular Structure Analysis

The empirical formula of 6AP is C13H10N2 . The InChI key is FVCXJXKLDUJOFA-UHFFFAOYSA-N .


Chemical Reactions Analysis

6AP and its derivatives interact with the ribosomal RNA (rRNA) to inhibit PFAR . The inhibition of PFAR and the affinity towards rRNA follow the order 6AP8CF3 > 6AP8Cl > 6AP .


Physical And Chemical Properties Analysis

6AP is a white to brown powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

1. Ribosomal RNA Interactions and Protein Folding Activity

6-Aminophenanthridine (6AP) has been identified as having a significant interaction with ribosomal RNA (rRNA) and influencing protein folding activities. Studies have shown that 6AP specifically inhibits the rRNA-mediated protein folding activity of the ribosome, making it a valuable tool for researching this aspect of ribosomal function. This unique property distinguishes it from other compounds, offering a specific avenue for probing the biological role of ribosome-associated protein folding activities (Tribouillard-Tanvier et al., 2008).

2. Antiprion Activity

6AP has been isolated as an antiprion drug, exhibiting effectiveness against prion diseases in both yeast-based assays and mammalian models. Its interaction with the ribosome, specifically targeting rRNA, suggests a mechanism of action relevant to its antiprion properties. This offers a pathway for further exploration into treatments for prion-based diseases and understanding the role of prions in pathology (Bach et al., 2003).

3. Binding Mechanism with Ribosomal RNA

Research on the binding mechanism of 6AP with ribosomal RNA (rRNA) has been conducted, which is crucial for its activity in inhibiting protein folding activity. Understanding how 6AP and its derivatives bind to rRNA can provide insights into the modulation of ribosomal activities, potentially leading to the development of novel therapeutic agents (Pang et al., 2013).

4. Spectroscopic and Theoretical Studies

Spectroscopic and density functional theory (DFT) studies of 6AP and its derivatives have given insights into their activity towards rRNA. These studies help in understanding the molecular basis of 6AP's interaction with rRNA, which is critical for its inhibition of ribosomal RNA-dependent protein folding activity. Such research is vital for the design and development of more effective compounds based on the 6AP structure (Banerjee et al., 2014).

5. Synthesis and Structural Modification

Research on the synthesis of 6AP and its derivatives has been conducted to explore their potential applications further. Different methods and reactions have been developed to create 6AP efficiently. This includes studies on the synthesis of 6AP via palladium-catalyzed processes and other chemical reactions, which are crucial for facilitating its availability for research and potential therapeutic applications (Jiang et al., 2014).

Safety And Hazards

6AP is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is toxic if swallowed and causes serious eye irritation . The storage class code is 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Future Directions

6AP is a potent inhibitor of yeast and mammalian prions . It also specifically inhibits PFAR, the protein-folding activity borne by domain V of the large rRNA of the large subunit of the ribosome . This suggests that PFAR could be a potential therapeutic target for human protein misfolding diseases .

properties

IUPAC Name

phenanthridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCXJXKLDUJOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30232216
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminophenanthridine

CAS RN

832-68-8
Record name 6-Aminophenanthridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenanthridine, 6-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phenanthridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30232216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 832-68-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
Y Pang, S Kurella, C Voisset, D Samanta… - Journal of Biological …, 2013 - ASBMB
… It was shown previously that 6-aminophenanthridine (6AP), an antiprion compound, inhibits PFAR. Here, using UV cross-linking followed by primer extension, we show that the protein …
Number of citations: 34 www.jbc.org
D Banerjee, H Vovusha, Y Pang, N Oumata, B Sanyal… - Biochimie, 2014 - Elsevier
6-Aminophenanthridine (6AP), a plant alkaloid possessing antiprion activity, inhibits ribosomal RNA dependent protein folding activity of the ribosome (referred as PFAR). We have …
Number of citations: 7 www.sciencedirect.com
F Gug, N Oumata, D Tribouillard-Tanvier… - Bioconjugate …, 2010 - ACS Publications
The synthesis of affinity matrices for 6-aminophenanthridine (6AP) and 2,6-dichlorobenzylidenaminoguanidine (Guanabenz, GA), two unrelated prion inhibitors, is described. In both …
Number of citations: 14 pubs.acs.org
N Barbezier, A Chartier, Y Bidet, A Buttstedt… - EMBO molecular …, 2011 - embopress.org
… Here, we show that the antiprion drugs 6-aminophenanthridine (6AP) and guanabenz acetate (GA), which prevent formation of amyloid fibers by prion proteins in cell models, alleviate …
Number of citations: 47 www.embopress.org
H Vovusha, D Banerjee, N Oumata… - … Journal of Quantum …, 2015 - Wiley Online Library
6‐Aminophenanthridine (6AP) and its derivatives show important biological activities as antiprion compounds and inhibitors of the protein folding activity of the ribosome. Both of these …
Number of citations: 5 onlinelibrary.wiley.com
P Nguyen, N Oumata, F Soubigou, J Evrard… - European journal of …, 2014 - Elsevier
… We have also experimented the reduction of 6-aminophenanthridine under Birch conditions, thereby affording dihydrophenanthridine 14 (Scheme 4). The structure of 14 was confirmed …
Number of citations: 17 www.sciencedirect.com
S Bach, N Talarek, T Andrieu, JM Vierfond… - Nature …, 2003 - nature.com
… These inhibitors include the kastellpaolitines, a new class of compounds, and two previously known molecules, phenanthridine and 6-aminophenanthridine. Two potent promoters of …
Number of citations: 231 www.nature.com
C Voisset, JY Thuret… - Biotechnology …, 2008 - Wiley Online Library
… We put a special emphasis on the various available inhibitors of this activity and in particular, we discuss the use of 6-aminophenanthridine (6AP) and guanabenz (GA), two antiprion …
Number of citations: 17 onlinelibrary.wiley.com
D Banerjee, S Sanyal - Viruses, 2014 - mdpi.com
… The effect of substitutions on the antiprion activity of 6-aminophenanthridine (6AP), … The effect of substitutions on the antiprion activity of 6-aminophenanthridine (6AP), guanabenz …
Number of citations: 26 www.mdpi.com
M Blondel, F Soubigou, J Evrard, P hai Nguyen… - researchgate.net
… These screenings identified several new antiprion compounds: 6-aminophenanthridine (6AP), guanabenz (GA, already used in hypertension) and imiquimod (IQ, a TLR7 agonist), all …
Number of citations: 0 www.researchgate.net

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